N,N'-(Iminodiethylene)bis(4-hydroxybutyramide)
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Overview
Description
N,N’-(Iminodiethylene)bis(4-hydroxybutyramide): is an organic compound with the molecular formula C12H25N3O4 . It is known for its white crystalline solid form and its solubility in water and some organic solvents . This compound is used in various chemical applications, including as a surfactant and buffer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N’-(Iminodiethylene)bis(4-hydroxybutyramide) typically involves the reaction of 4-hydroxybutyramide with N,N-bis(2-hydroxyethyl)ethylenediamine under suitable conditions . The reaction is carried out in a controlled environment to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: N,N’-(Iminodiethylene)bis(4-hydroxybutyramide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N,N’-(Iminodiethylene)bis(4-hydroxybutyramide) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-(Iminodiethylene)bis(4-hydroxybutyramide) involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions . These interactions can stabilize proteins and enzymes, enhancing their activity and stability. The compound’s surfactant properties also play a role in its mechanism of action, aiding in the solubilization and stabilization of various molecules .
Comparison with Similar Compounds
- N,N’-[Azanediyldi(ethane-2,1-diyl)]bis(4-hydroxybutanamide)
- Butanamide, N,N’-(iminodi-2,1-ethanediyl)bis[4-hydroxy-]
Comparison: N,N’-(Iminodiethylene)bis(4-hydroxybutyramide) is unique due to its specific molecular structure, which imparts distinct properties such as higher solubility in water and enhanced stabilizing effects on proteins and enzymes . Compared to similar compounds, it offers better performance in biochemical assays and industrial applications .
Properties
CAS No. |
23147-44-6 |
---|---|
Molecular Formula |
C12H25N3O4 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
4-hydroxy-N-[2-[2-(4-hydroxybutanoylamino)ethylamino]ethyl]butanamide |
InChI |
InChI=1S/C12H25N3O4/c16-9-1-3-11(18)14-7-5-13-6-8-15-12(19)4-2-10-17/h13,16-17H,1-10H2,(H,14,18)(H,15,19) |
InChI Key |
VXSQUWDOJDCHLX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NCCNCCNC(=O)CCCO)CO |
Origin of Product |
United States |
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